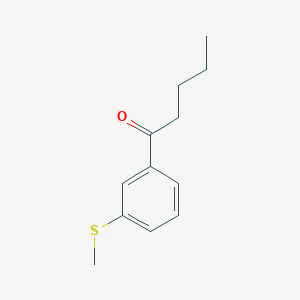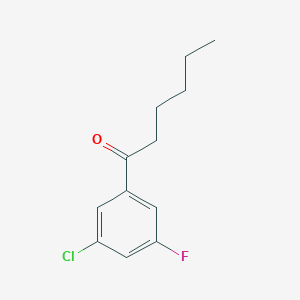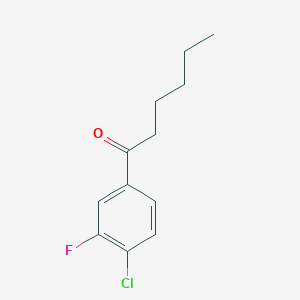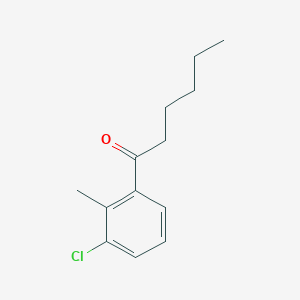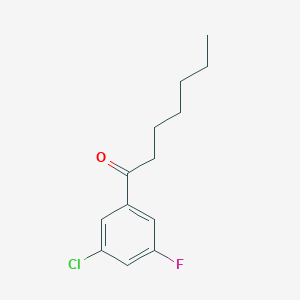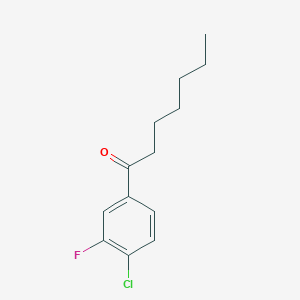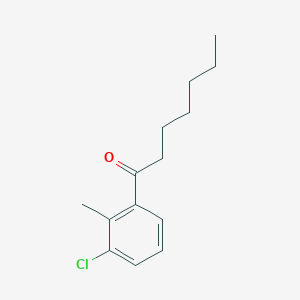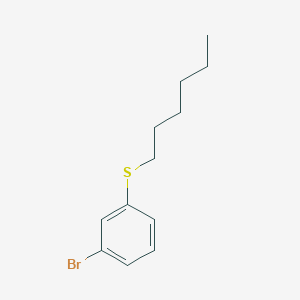
(4-溴苯基)(己基)硫烷
描述
(4-Bromophenyl)(hexyl)sulfane is a useful research compound. Its molecular formula is C12H17BrS and its molecular weight is 273.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromophenyl)(hexyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)(hexyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子电子学: (4-溴苯基)(己基)硫烷衍生物被用作寡(苯乙烯基)和寡(苯乙炔基)线状物的先驱物,它们在分子电子学中至关重要。这些衍生物为创建分子线状物提供了有效的合成转化(Stuhr-Hansen 等人,2005)。
有机合成中的催化: 该化合物参与 CuI/BtH 催化的 C-S 偶联反应,这是有机合成中一个重要的过程。该反应的机理已使用密度泛函理论进行了探索,提供了对键性质和轨道相互作用的见解 (王刚等人,2014)。
癌症的光动力疗法: 具有(4-溴苯基)(己基)硫烷基团的硫代卟啉已被合成并评估了其在针对癌细胞的光动力疗法(PDT)中的有效性。当这些化合物被掺入阳离子脂质体中时,它们显示出很高的活性,表明它们作为癌症治疗剂的潜力 (Piskorz 等人,2017)。
聚合物合成: 芳香族化合物与一硫化硫的反应,包括(4-溴苯基)(己基)硫烷衍生物,已被研究用于制备二硫化物。这些反应产生了具有显着稳定性和结晶性质的高分子量聚(亚芳基硫化物),与高级材料应用相关 (Tsuchida 等人,1993)。
抗癌药物开发: 具有(4-溴苯基)(己基)硫烷基团的溴酚衍生物,称为 BOS-102,在研究中显示出显着的抗癌活性。它通过 ROS 介导的 PI3K/Akt 和 MAPK 信号通路诱导人肺癌细胞的细胞周期阻滞和凋亡 (Guo 等人,2018)。
属性
IUPAC Name |
1-bromo-4-hexylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHCKXNGTIXSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


